

An In-Depth Technical Guide to a Key Pyrazole Intermediate in Drug Discovery

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Compound of Interest

Compound Name: *3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde*

CAS No.: 689250-53-1

Cat. No.: B1384884

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A Note to Our Readers: The initial focus of this guide was "**3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde**." However, a comprehensive search of scientific databases and commercial supplier catalogs did not yield a specific CAS number or sufficient technical data for this exact N-methylated derivative. The existence and characterization of this specific molecule could not be definitively verified in publicly accessible resources.

To ensure scientific accuracy and provide a valuable, data-rich resource, this guide has been pivoted to focus on a closely related, well-documented, and commercially available analog: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 36640-40-1). This compound shares key structural features with the originally requested molecule and serves as a vital building block in medicinal chemistry. The principles, experimental logic, and applications discussed herein are highly relevant to researchers working with substituted pyrazole scaffolds.

Introduction: The Versatility of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities. These five-membered heterocyclic compounds are privileged structures, meaning they are frequently found in biologically active molecules. Their prevalence stems from their ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, and their metabolic stability. The strategic

functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity.

This guide focuses on 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of a wide range of bioactive molecules. The presence of a 4-fluorophenyl group can enhance metabolic stability and improve pharmacokinetic properties. The phenyl group at the 1-position influences the overall topology of the molecule, while the carbaldehyde at the 4-position serves as a versatile synthetic handle for further chemical modifications. This compound is particularly relevant in the development of anti-inflammatory and analgesic drugs, as well as agrochemicals.[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The table below summarizes the key properties of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Property	Value	Source
CAS Number	36640-40-1	PubChem[2]
Molecular Formula	C ₁₆ H ₁₁ FN ₂ O	PubChem[2]
Molecular Weight	266.27 g/mol	PubChem[2]
IUPAC Name	3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde	PubChem[2]
Appearance	White to off-white crystalline powder	Sigma-Aldrich
Melting Point	148-152 °C	Sigma-Aldrich

Synthesis and Mechanistic Insights

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes.[3][4][5] This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically

formed from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl_3).

The synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde commences with the reaction of 4-fluoroacetophenone with phenylhydrazine to form the corresponding phenylhydrazone. This intermediate then undergoes cyclization and formylation in the presence of the Vilsmeier reagent.

Experimental Protocol: Vilsmeier-Haack Synthesis

Step 1: Synthesis of 4-fluoroacetophenone phenylhydrazone

- To a solution of 4-fluoroacetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent) and a catalytic amount of acetic acid.
- Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
- Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the 4-fluoroacetophenone phenylhydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation

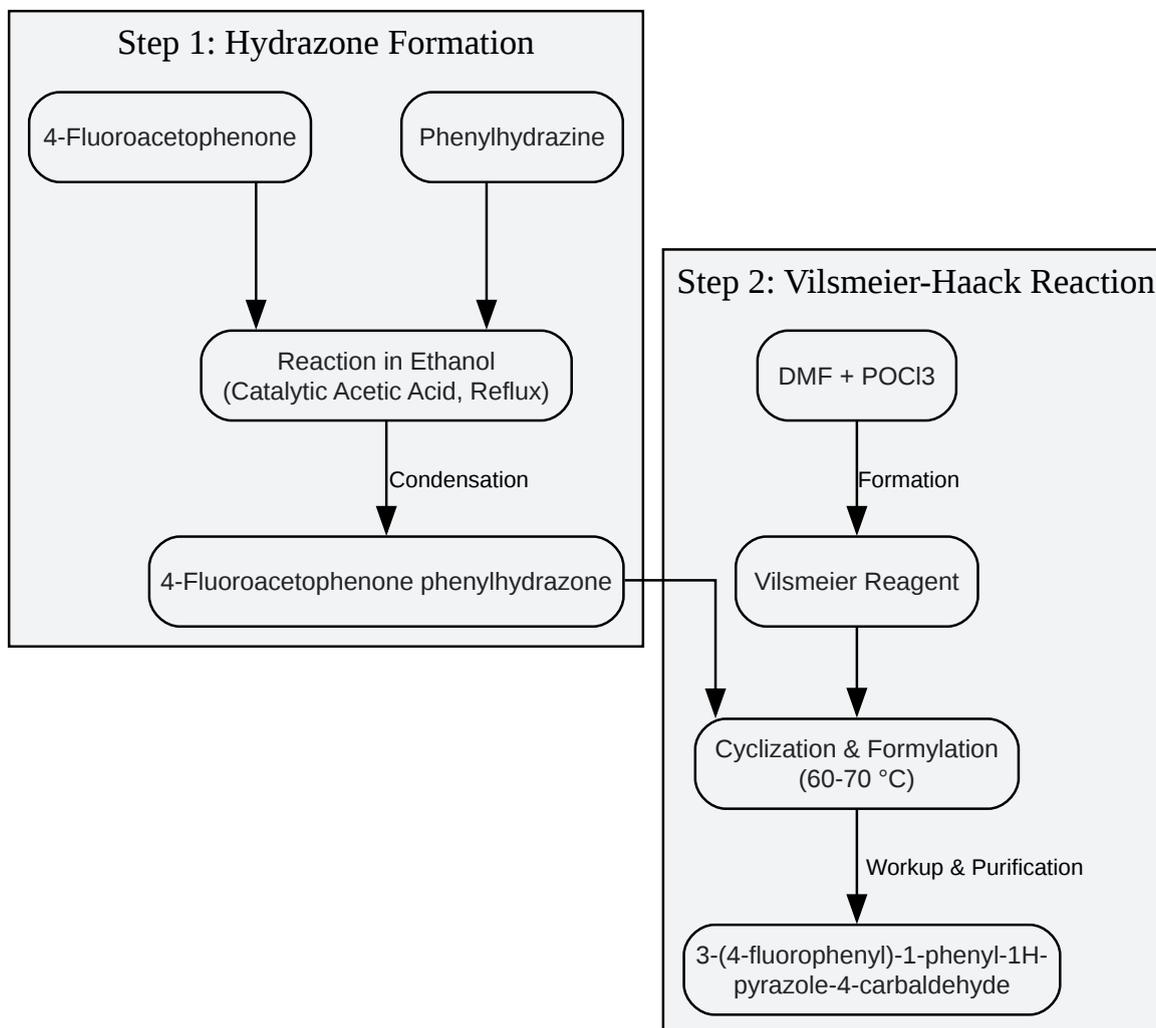
- In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold N,N-dimethylformamide (DMF) (5 equivalents) with constant stirring.
- Slowly add the 4-fluoroacetophenone phenylhydrazone (1 equivalent) from Step 1 to the freshly prepared Vilsmeier reagent.
- Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours.
- After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

- The crude product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Causality Behind Experimental Choices:

- Catalytic Acetic Acid: The acid catalyzes the condensation reaction between the ketone and the hydrazine by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
- Vilsmeier Reagent Preparation: The reaction between POCl_3 and DMF is highly exothermic and should be performed at low temperatures to control the reaction rate and prevent degradation of the reagent.
- Neutralization: The workup with a basic solution is crucial to neutralize the acidic reaction mixture and precipitate the final product, which is typically insoluble in water.

Synthesis Workflow Diagram



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Caption: Vilsmeier-Haack synthesis workflow.

Applications in Drug Discovery and Beyond

The aldehyde functionality at the 4-position of the pyrazole ring is a versatile synthetic handle, allowing for a multitude of chemical transformations to generate diverse libraries of compounds for biological screening.

Key Reactions of the Aldehyde Group:

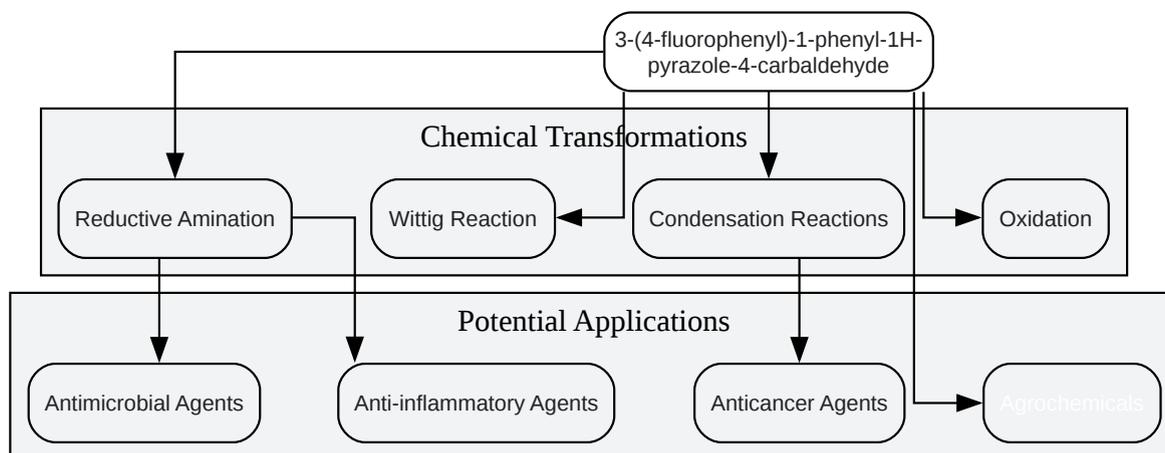
- Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
- Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
- Condensation Reactions: Reaction with active methylene compounds to form chalcone-like structures, which are themselves important pharmacophores.
- Oxidation: Oxidation to the corresponding carboxylic acid, providing another point for derivatization (e.g., amide bond formation).

Therapeutic Potential:

Derivatives of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been investigated for a range of therapeutic applications, including:

- Anti-inflammatory and Analgesic Agents: The pyrazole core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs).
- Anticancer Agents: Many pyrazole-containing compounds have shown promising cytotoxic activity against various cancer cell lines.[\[1\]](#)
- Antimicrobial Agents: The pyrazole scaffold has been incorporated into novel antibacterial and antifungal agents.

Logical Relationship Diagram



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Caption: Derivatization and applications of the core molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile intermediate in the field of organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an attractive starting material for the generation of diverse molecular scaffolds. The insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this compound in their drug discovery and development endeavors.

References

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